molecular formula C21H20N2OS B13363184 N-[(4-methylphenyl)(phenyl)methyl]-2-(methylsulfanyl)pyridine-3-carboxamide

N-[(4-methylphenyl)(phenyl)methyl]-2-(methylsulfanyl)pyridine-3-carboxamide

Cat. No.: B13363184
M. Wt: 348.5 g/mol
InChI Key: HMPVCHWEAQLNQN-UHFFFAOYSA-N
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Description

2-(Methylthio)-N-(phenyl(p-tolyl)methyl)nicotinamide is an organic compound that belongs to the class of nicotinamides It features a nicotinamide core substituted with a methylthio group and a phenyl(p-tolyl)methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylthio)-N-(phenyl(p-tolyl)methyl)nicotinamide typically involves the following steps:

    Formation of the Nicotinamide Core: The nicotinamide core can be synthesized through the reaction of nicotinic acid with ammonia or an amine under suitable conditions.

    Introduction of the Methylthio Group: The methylthio group can be introduced via a nucleophilic substitution reaction using a suitable methylthio reagent.

    Attachment of the Phenyl(p-tolyl)methyl Group: This step involves the reaction of the nicotinamide derivative with a phenyl(p-tolyl)methyl halide under basic conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimizations in reaction conditions, such as temperature, pressure, and the use of catalysts, are often employed to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(Methylthio)-N-(phenyl(p-tolyl)methyl)nicotinamide can undergo various types of chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nitrating agents like nitric acid, halogenating agents like bromine.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Nitro derivatives, halogenated derivatives.

Scientific Research Applications

2-(Methylthio)-N-(phenyl(p-tolyl)methyl)nicotinamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Methylthio)-N-(phenyl(p-tolyl)methyl)nicotinamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, receptor binding, or interference with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Nicotinamide: The parent compound, which lacks the methylthio and phenyl(p-tolyl)methyl groups.

    2-(Methylthio)nicotinamide: Similar structure but without the phenyl(p-tolyl)methyl group.

    N-(Phenyl(p-tolyl)methyl)nicotinamide: Lacks the methylthio group.

Uniqueness

2-(Methylthio)-N-(phenyl(p-tolyl)methyl)nicotinamide is unique due to the presence of both the methylthio and phenyl(p-tolyl)methyl groups, which can impart distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C21H20N2OS

Molecular Weight

348.5 g/mol

IUPAC Name

N-[(4-methylphenyl)-phenylmethyl]-2-methylsulfanylpyridine-3-carboxamide

InChI

InChI=1S/C21H20N2OS/c1-15-10-12-17(13-11-15)19(16-7-4-3-5-8-16)23-20(24)18-9-6-14-22-21(18)25-2/h3-14,19H,1-2H3,(H,23,24)

InChI Key

HMPVCHWEAQLNQN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)C3=C(N=CC=C3)SC

Origin of Product

United States

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